[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate
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Overview
Description
[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a phenylphenoxy group and an oxolane-2-carboxylate moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of various enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound shares a similar chromene core but differs in the substituents attached to the ring.
4H-chromenes: These compounds have a similar bicyclic structure but may have different functional groups and biological activities.
Uniqueness
What sets [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O6/c27-25-21-13-12-20(32-26(28)22-7-4-14-29-22)15-23(21)30-16-24(25)31-19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,22H,4,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVDHSUWDRJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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